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2'-Deoxyzebularine -

2'-Deoxyzebularine

Catalog Number: EVT-1583642
CAS Number:
Molecular Formula: C9H12N2O4
Molecular Weight: 212.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-Deoxyzebularine is a modified nucleoside that serves as an analogue of cytidine. It is primarily recognized for its potential applications in molecular biology and medicine, particularly as an inhibitor of DNA methylation and in therapeutic contexts against various diseases, including cancer. The compound is derived from zebularine, which is known for its ability to inhibit DNA methyltransferases, enzymes that add methyl groups to DNA, thereby affecting gene expression.

Source

2'-Deoxyzebularine can be synthesized through various chemical methods, primarily involving modifications of nucleoside structures. The original source of zebularine is derived from natural products, but the synthetic pathways have been established to produce 2'-deoxyzebularine in the laboratory for research purposes.

Classification

2'-Deoxyzebularine belongs to the class of nucleosides, specifically modified nucleosides. It is categorized under pyrimidine nucleosides due to its structural components, which include a pyrimidine base and a deoxyribose sugar.

Synthesis Analysis

Methods

The synthesis of 2'-deoxyzebularine has been achieved using various methodologies, with notable approaches including:

  1. Silyl Method of N-Glycosylation: This method employs silylated pyrimidin-2-one and 1-α-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose as starting materials. The reaction is catalyzed by tin(IV) chloride under controlled temperatures to yield both α- and β-anomers of 2'-deoxyzebularine in varying ratios depending on the reaction conditions (kinetic vs. thermodynamic control) .
  2. Phosphoramidite Approach: This method involves the use of 2'-deoxyzebularine phosphoramidite in oligonucleotide synthesis. The phosphoramidite is incorporated into DNA sequences using automated synthesizers, allowing for precise control over the incorporation of this nucleoside into larger oligonucleotides .

Technical Details

The efficiency of the synthesis can be influenced by factors such as temperature, solvent choice, and the specific catalysts used. For example, reactions conducted at lower temperatures tend to favor kinetic products, while higher temperatures can lead to thermodynamic products with different stereochemical outcomes.

Molecular Structure Analysis

Structure

The molecular structure of 2'-deoxyzebularine consists of:

  • A pyrimidine base (specifically 2-(1H)-pyrimidinone).
  • A deoxyribose sugar moiety that lacks the hydroxyl group at the 2' position.

The compound's structural formula can be represented as follows:

C9H11N3O4\text{C}_9\text{H}_{11}\text{N}_3\text{O}_4

Data

  • Molecular Weight: Approximately 227.20 g/mol.
  • Melting Point: Specific melting point data may vary based on purity and crystallization conditions.
Chemical Reactions Analysis

Reactions

2'-Deoxyzebularine can participate in several chemical reactions typical for nucleosides:

  1. N-Glycosylation Reactions: These reactions involve the formation of glycosidic bonds between the sugar and base components.
  2. Phosphorylation: The compound can be phosphorylated to form 2'-deoxy-zebularine triphosphate, which can be incorporated into RNA or DNA strands during synthesis.

Technical Details

The reactivity of 2'-deoxyzebularine can be modulated by protecting groups during synthesis to prevent unwanted side reactions.

Mechanism of Action

Process

The mechanism by which 2'-deoxyzebularine exerts its biological effects primarily involves its incorporation into DNA strands. Once incorporated, it can inhibit the activity of DNA methyltransferases, leading to demethylation of target genes and subsequent reactivation of silenced genes associated with tumor suppression.

Data

Experimental studies have shown that 2'-deoxyzebularine exhibits nanomolar dissociation constants when interacting with target enzymes, indicating a strong binding affinity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and common organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen atoms in the pyrimidine ring.
Applications

Scientific Uses

  1. Molecular Biology Research: Used in studies involving gene expression regulation through methylation inhibition.
  2. Therapeutic Development: Investigated for potential use in cancer therapy due to its ability to reactivate silenced tumor suppressor genes.
  3. Oligonucleotide Synthesis: Incorporated into custom oligonucleotides for various applications including diagnostics and therapeutics .
Introduction to 2'-Deoxyzebularine in Biomedical Research

Historical Discovery and Structural Evolution from Zebularine

2'-Deoxyzebularine (dZ), a cytidine analog, emerged from foundational work on the broad-spectrum cytidine deaminase inhibitor zebularine (1-(β-D-ribofuranosyl)-2(1H)-pyrimidinone). Initially identified in the 1990s as a transition-state analog inhibitor of bacterial cytidine deaminase (CDA), zebularine features a 2-keto group replacing the 2-amino group of cytidine. This modification enables it to form a stable hydrated tetrahedral intermediate within enzyme active sites, mimicking the transition state of cytosine deamination [9]. The evolution to 2'-deoxyzebularine replaced ribose with deoxyribose, enhancing its suitability for DNA-targeting applications. This structural shift allowed incorporation into oligonucleotides, positioning dZ as a versatile scaffold for inhibiting DNA-modifying enzymes like DNA methyltransferases (DNMTs) and APOBEC family deaminases [7]. The synthesis of dZ involves regioselective glycosylation and deprotection steps, with modern phosphoramidite derivatives enabling site-specific integration into synthetic oligonucleotides for mechanistic and therapeutic studies [7].

Table 1: Structural Evolution of Zebularine Derivatives

CompoundCore ModificationKey Biochemical Property
ZebularineRibose sugar; 2-keto groupHydrated intermediate traps CDA
2'-Deoxyzebularine (dZ)Deoxyribose sugar; 2-keto groupIncorporates into DNA; traps DNMTs/APOBECs
5-Fluoro-dZAddition of 5-fluoro groupEnhanced electrophilicity; tighter enzyme binding

Role in Epigenetic Modulation and Antiviral Defense Mechanisms

dZ exerts dual epigenetic and antiviral effects by targeting DNA-modifying enzymes. As a demethylating agent, dZ inhibits DNMTs by forming covalent adducts. Upon incorporation into DNA, DNMTs catalyze methyl group transfer to dZ, but the absence of the C4 amino group prevents β-elimination, trapping the enzyme in a covalent complex. This irreversibly inactivates DNMT1, leading to global DNA hypomethylation and reactivation of silenced tumor-suppressor genes [9] [3]. Beyond cancer, dZ modulates antiviral immunity. For instance, in nasal epithelial cells of smokers, cigarette smoke induces hypermethylation of antiviral genes (e.g., ULBP3), dampening NK cell activation. dZ-based demethylation restores ULBP3 expression, enhancing innate immune surveillance [6].

dZ also selectively inhibits APOBEC3 (A3) enzymes, cytidine deaminases hijacked in cancers to promote mutagenesis. Integrated into oligonucleotides, dZ occupies the A3 active site, where it undergoes hydration to mimic the deamination transition state. This blocks the catalytic zinc-water complex, competitively inhibiting mutagenic activity [1] [7]. For example, hairpin oligonucleotides containing dZ (e.g., 5′-TGCGCTTFdZGCGCT-3′) inhibit APOBEC3A with nanomolar potency, suppressing cancer-associated DNA damage in cellular models [1].

Table 2: Epigenetic and Antiviral Gene Targets of dZ

GeneBiological RoledZ-Induced ModificationFunctional Outcome
SOCS3Suppressor of cytokine signalingPromoter hypomethylationEnhanced antiviral cytokine signaling
ULBP3Ligand for NKG2D receptor on NK cellsPromoter demethylationRestored viral clearance
IRF7Interferon regulatory factorDemethylation in smokersImproved interferon response

Significance in Targeting DNA-Modifying Enzymes

dZ’s unique mechanism lies in its ability to trap diverse DNA-modifying enzymes via transition-state mimicry:

  • DNMT Inhibition: In complex with DNMT1, dZ undergoes covalent attack by the catalytic cysteine but cannot complete methylation due to its non-protonatable N3. Crystal structures show DNMT1-dZ-DNA ternary complexes where dZ disrupts active-site loop dynamics, stalling methylation maintenance [5] [9]. Unlike nucleoside analogs (e.g., 5-azacytidine), dZ avoids DNA strand breaks, offering a safer epigenetic reactivation strategy [9].
  • APOBEC3 Inhibition: dZ-containing oligonucleotides exploit sequence specificity of A3 enzymes. For APOBEC3A (preferring 5′-TC motifs), hairpin inhibitors with dZ in a TTFdZ loop achieve Ki values of ~20 nM. Phosphorothioate (PS) backbone modifications enhance nuclease resistance while maintaining potency, enabling cellular studies [1] [7]. Mixed PO/PS oligonucleotides (e.g., 5′-GTTFdZGA-3′) inhibit APOBEC3G-CTD2 at 670 nM, the highest potency reported for this target [7].
  • Therapeutic Optimization: Second-generation dZ inhibitors incorporate chemical modifications to improve efficacy:
  • Sugar modifications: 2′-Fluoro-dZ enhances A3G affinity by stabilizing C3′-endo sugar conformation.
  • Backbone engineering: Patterned PS linkages (excluding the TC motif) preserve enzyme binding while conferring serum stability.
  • Hairpin structures: Preformed U-shaped loops mimic substrate topology, achieving sub-10 nM Ki against APOBEC3A [1] [7].

Table 3: Optimized dZ-Based Inhibitors Against DNA-Modifying Enzymes

Inhibitor DesignTarget EnzymeKi ValueEnhancements
Linear TTdZG (PO backbone)APOBEC3A~500 nMNone
Hairpin TTFdZ (PS/PO mixed)APOBEC3A9.2 nMNuclease resistance; hairpin topology
dZCC motif (linear)APOBEC3B2.1 μMSelective inhibition over A3A/A3G
2′-F-dZ in CCC contextAPOBEC3G-CTD2670 nM2′-Fluoro stabilization; enhanced binding

dZ derivatives represent a promising class of targeted epigenetic therapies. By enabling precise inhibition of mutagenic and immunosuppressive enzymes, they offer avenues to block tumor evolution at its source and restore antiviral immunity [1] [7] [9].

Properties

Product Name

2'-Deoxyzebularine

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H12N2O4

Molecular Weight

212.2 g/mol

InChI

InChI=1S/C9H12N2O4/c12-5-7-6(13)4-8(15-7)11-3-1-2-10-9(11)14/h1-3,6-8,12-13H,4-5H2/t6-,7+,8+/m0/s1

InChI Key

QEJOIGZDWKFVCO-XLPZGREQSA-N

Synonyms

2'-deoxyzebularine

Canonical SMILES

C1C(C(OC1N2C=CC=NC2=O)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC=NC2=O)CO)O

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